Nitazoxanide-d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitazoxanide D4 involves the incorporation of deuterium atoms into the Nitazoxanide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Nitazoxanide D4 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The deuterium-labeled compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Nitazoxanide D4 undergoes various chemical reactions, including:
Oxidation: Nitazoxanide D4 can be oxidized to form its corresponding sulfoxide or sulfone derivatives.
Reduction: The nitro group in Nitazoxanide D4 can be reduced to form the corresponding amine.
Substitution: The thiazole ring in Nitazoxanide D4 can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Nitazoxanide D4 has a wide range of scientific research applications, including:
Mechanism of Action
Nitazoxanide D4 exerts its effects by disrupting the energy metabolism of anaerobic microbes. It inhibits the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle, which is essential for anaerobic energy metabolism . In parasitic protozoa, Nitazoxanide D4 also induces lesions in the cell membranes and depolarizes the mitochondrial membrane potential, leading to cell death . Additionally, Nitazoxanide D4 stimulates autophagy and inhibits mTORC1 signaling, which further contributes to its antimicrobial effects .
Comparison with Similar Compounds
Nitazoxanide D4 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in biological systems. Similar compounds include:
Nitazoxanide: The parent compound, which lacks the deuterium labeling but has similar broad-spectrum anti-infective properties.
Tizoxanide: The active metabolite of Nitazoxanide, which also exhibits broad-spectrum anti-infective properties.
Other Thiazolides: Compounds such as tizoxanide glucuronide, which share similar structural features and antimicrobial activities.
Nitazoxanide D4 stands out due to its enhanced stability and ability to be tracked in biological systems, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNQNVDNTFHQSW-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC(=O)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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